2-Benzyloxyphenylacetic acid

Description

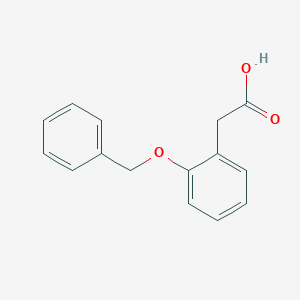

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-13-8-4-5-9-14(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYKRBZHJFJOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334191 | |

| Record name | 2-Benzyloxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22047-88-7 | |

| Record name | 2-(Benzyloxy)phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22047-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyloxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Benzyloxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the History and Discovery of 2-Benzyloxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxyphenylacetic acid, a derivative of phenylacetic acid, is a compound with significance as a versatile intermediate in modern organic and medicinal chemistry. While its contemporary applications are documented in various fields, its historical origins and the story of its initial discovery and synthesis have been less prominently chronicled. This technical guide provides a comprehensive exploration of the history and discovery of 2-Benzyloxyphenylacetic acid, tracing its probable synthetic roots to the foundational principles of organic chemistry and the exploration of phenylacetic acid derivatives. The narrative synthesizes historical context with established chemical principles to offer a thorough understanding of this compound's origins.

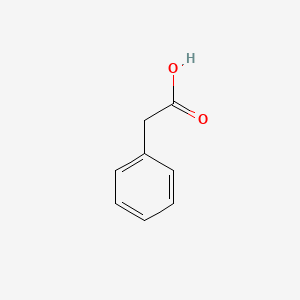

The Precursor: The Scientific Emergence of Phenylacetic Acid and its Hydroxylated Analogs

The history of 2-Benzyloxyphenylacetic acid is intrinsically linked to the study of its parent compound, phenylacetic acid, and its hydroxylated derivative, 2-hydroxyphenylacetic acid. Phenylacetic acid itself gained prominence in the late 19th and early 20th centuries as a naturally occurring substance in various plants and as a metabolite in animals.[1] Its role as a plant auxin, though weaker than indole-3-acetic acid, spurred early interest in its biological activity.[1]

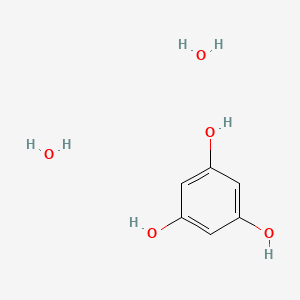

A significant chapter in the history of phenylacetic acid derivatives unfolded with the investigation of metabolic disorders, particularly phenylketonuria (PKU). This research led to the identification of various phenylacetic acid metabolites in urine, including 2-hydroxyphenylacetic acid, establishing its importance as a biomarker. This focus on hydroxylated phenylacetic acids in the early to mid-20th century laid the groundwork for further chemical modifications, including the introduction of a benzyl group.

The Genesis of 2-Benzyloxyphenylacetic Acid: A Synthesis Rooted in Classic Organic Reactions

While a singular, celebrated publication marking the "discovery" of 2-Benzyloxyphenylacetic acid remains elusive in historical records, its synthesis can be confidently inferred to have emerged from the application of well-established organic reactions to readily available precursors. The most logical and historically consistent pathway to 2-Benzyloxyphenylacetic acid is through the Williamson ether synthesis , a cornerstone of organic chemistry developed by Alexander Williamson in 1850.

This reaction provides a straightforward and efficient method for forming ethers from an alcohol and an alkyl halide. In the context of 2-Benzyloxyphenylacetic acid, the synthesis would involve the reaction of 2-hydroxyphenylacetic acid with a benzyl halide (such as benzyl chloride or benzyl bromide) in the presence of a base.

Probable Historical Synthesis Workflow

The synthesis of 2-Benzyloxyphenylacetic acid via the Williamson ether synthesis can be broken down into the following key steps:

-

Deprotonation of 2-Hydroxyphenylacetic Acid: The phenolic hydroxyl group of 2-hydroxyphenylacetic acid is acidic and can be deprotonated by a suitable base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide. The carboxyl group would also be deprotonated under these conditions.

-

Nucleophilic Attack by the Phenoxide: The resulting phenoxide ion, a potent nucleophile, then attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction. This displaces the halide ion and forms the ether linkage.

-

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate group, yielding the final product, 2-Benzyloxyphenylacetic acid.

Experimental Protocols: A Representative Synthetic Procedure

Synthesis of 2-Benzyloxyphenylacetic Acid from 2-Hydroxyphenylacetic Acid

Materials:

-

2-Hydroxyphenylacetic acid

-

Benzyl chloride (or benzyl bromide)

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for acidification)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate (or other drying agent)

Step-by-Step Methodology:

-

Dissolution and Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxyphenylacetic acid in ethanol. To this solution, add a stoichiometric excess of sodium hydroxide (typically 2-2.5 equivalents) to ensure deprotonation of both the phenolic hydroxyl and carboxylic acid groups.

-

Addition of Benzyl Halide: While stirring, add benzyl chloride to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue to dissolve the salt byproducts. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2. This will precipitate the crude 2-Benzyloxyphenylacetic acid. Extract the product into diethyl ether.

-

Purification: Wash the ether extract with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Visualization of the Synthetic Pathway

The logical flow of the Williamson ether synthesis for preparing 2-Benzyloxyphenylacetic acid is depicted in the following workflow diagram.

Caption: Workflow of the Williamson Ether Synthesis for 2-Benzyloxyphenylacetic Acid.

Characterization and Physicochemical Properties

The identity and purity of synthesized 2-Benzyloxyphenylacetic acid would have been historically, and are currently, confirmed through a variety of analytical techniques.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 96-99 °C |

| Beilstein Registry No. | 2653977 |

Modern Context and Applications

In contemporary science, 2-Benzyloxyphenylacetic acid is primarily utilized as a building block in the synthesis of more complex molecules. Its structure, featuring a protected phenol and a reactive carboxylic acid, makes it a valuable intermediate in the development of pharmaceuticals and other biologically active compounds. Its appearance in the catalogues of chemical suppliers attests to its utility in research and development. For instance, it has been used in the synthesis of ligands for various biological targets and as a component in the creation of combinatorial libraries for drug discovery.

Conclusion

The history of 2-Benzyloxyphenylacetic acid is not one of a singular, celebrated discovery but rather an embodiment of the logical progression of organic synthesis. Its emergence is a testament to the power and versatility of foundational reactions like the Williamson ether synthesis, applied to precursors of significant biological and chemical interest. While the exact date and discoverer of its first synthesis may be lost to the annals of chemical history, its conceptual origins are firmly rooted in the rich intellectual landscape of 19th and 20th-century organic chemistry. Today, 2-Benzyloxyphenylacetic acid continues to be a relevant and useful molecule, serving as a bridge between the historical foundations of chemical synthesis and the cutting edge of modern drug discovery.

References

-

Chemical Register. ProSynth Ltd - Sudbury, Suffolk, United Kingdom. [Link]

- Brossi, A., et al. (1986). Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. Journal of the American Chemical Society, 108(22), 7117-19.

-

Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant & Cell Physiology, 60(2), 243–254. [Link]

- Inventiva Pharma. (Date unavailable).

- Journal of Chromatography. (1985).

-

Journal of the Chemical Society C: Organic. (Date unavailable). Synthesis of 2-alkoxy-2-phenylacetamido-carboxylic acids. [Link]

-

J-Stage. (2018). Metabolism of Fentanyl and Acetylfentanyl in Human-Induced Pluripotent Stem Cell-Derived Hepatocytes. [Link]

-

Lancashire Online Knowledge. The Synthesis and Biological Evaluation of the Indole Fragment against Glioblastoma. [Link]

-

Organic Syntheses. (1922). Phenylacetic acid. Organic Syntheses, 2, 63. [Link]

- Patents, Google. (Date unavailable). Compounds active at a novel site on receptor-operated calcium channels useful for treatment of neurological disorders and diseases.

- Patents, Google. (Date unavailable).

-

Quick Company. (Date unavailable). An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. [Link]

-

ResearchGate. (2012). Fascinating Organic Molecules from Nature 4. Hunting with Poisoned Arrows: Story of Curare. [Link]

-

Wikipedia. Phenylacetic acid. [Link]

Sources

initial synthesis of 2-Benzyloxyphenylacetic acid

An In-depth Technical Guide for the Initial Synthesis of 2-Benzyloxyphenylacetic Acid

Abstract: This technical guide provides a comprehensive, in-depth protocol for the , a valuable intermediate in pharmaceutical development. The synthesis is based on the robust and widely applicable Williamson ether synthesis, a cornerstone of organic chemistry. This document details the strategic rationale, a step-by-step experimental workflow, the underlying reaction mechanism, and critical insights into process optimization and troubleshooting. Designed for researchers, chemists, and drug development professionals, this guide emphasizes scientific integrity, causality behind experimental choices, and self-validating protocols to ensure reliable and reproducible outcomes.

Introduction

2-Benzyloxyphenylacetic acid is a key organic building block utilized in the synthesis of more complex molecular architectures, particularly within the pharmaceutical industry. Its structure, featuring a protected phenolic hydroxyl group and a carboxylic acid moiety, makes it a versatile intermediate for creating a range of bioactive compounds. The benzyl ether serves as a stable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions in later synthetic steps.

The reliable and efficient synthesis of this compound is therefore of significant interest. This guide presents a detailed methodology for its preparation starting from commercially available 2-hydroxyphenylacetic acid, employing the Williamson ether synthesis.

Rationale and Strategy for Synthesis

The chosen synthetic route is the Williamson ether synthesis, a classic and dependable method for forming ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The strategy involves two primary steps:

-

Deprotonation: The phenolic hydroxyl group of 2-hydroxyphenylacetic acid is deprotonated by a strong base (in this case, potassium hydroxide) to form a highly nucleophilic phenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for facile deprotonation with common bases like NaOH or KOH.[5]

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This attack displaces the chloride leaving group in a single, concerted step to form the desired benzyl ether linkage.[4]

This method is selected for its high efficiency, broad applicability, and the use of readily available and relatively inexpensive starting materials.[4] The SN2 pathway is favored because benzyl chloride is a primary alkyl halide, which is highly susceptible to backside attack and less prone to competing elimination reactions.[3]

Synthesis Workflow Overview

The overall process can be visualized as a linear progression from starting materials to the final purified product. Each stage includes critical operations and quality control checkpoints to ensure the success of the synthesis.

Sources

An In-Depth Technical Guide to the Core Fundamental Properties of 2-Benzyloxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxyphenylacetic acid is a carboxylic acid derivative with a molecular structure that holds significant interest for researchers in organic synthesis and medicinal chemistry. As a member of the phenylacetic acid family, which includes notable compounds with diverse biological activities, this molecule serves as a valuable building block and a subject of investigation for its potential therapeutic applications. The presence of the benzyloxy group at the ortho position of the phenyl ring introduces specific steric and electronic properties that influence its reactivity and biological interactions. This technical guide provides a comprehensive overview of the fundamental properties of 2-Benzyloxyphenylacetic acid, including its synthesis, chemical behavior, spectroscopic profile, and potential biological relevance, to support its application in research and drug development. Phenylacetic acid and its derivatives are crucial starting materials for the synthesis of various drugs.[1]

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 2-Benzyloxyphenylacetic acid is essential for its handling, characterization, and application in synthetic and analytical workflows.

| Property | Value | Source |

| CAS Number | 22047-88-7 | Thermo Fisher Scientific |

| Molecular Formula | C₁₅H₁₄O₃ | Thermo Fisher Scientific |

| Molecular Weight | 242.27 g/mol | Thermo Fisher Scientific |

| Melting Point | 96-98 °C | LookChem |

| Boiling Point | 406.9 °C at 760 mmHg | LookChem |

| Appearance | White to tan solid, powder, or crystals | LookChem |

| Solubility | Soluble in methanol and water. | ChemicalBook |

Synthesis of 2-Benzyloxyphenylacetic Acid

The most common and logical synthetic route to 2-Benzyloxyphenylacetic acid is via the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-hydroxyphenylacetic acid reacts with benzyl chloride.

Figure 1: Williamson Ether Synthesis of 2-Benzyloxyphenylacetic Acid.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a phenoxyacetic acid, which can be adapted for the synthesis of 2-Benzyloxyphenylacetic acid.

-

Deprotonation of the Phenol:

-

In a round-bottom flask, dissolve 2-hydroxyphenylacetic acid (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH) (1.1 equivalents), portion-wise at 0 °C to form the corresponding phenoxide. The reaction mixture is typically stirred for 30-60 minutes at this temperature.[2]

-

-

Nucleophilic Substitution:

-

To the solution of the phenoxide, add benzyl chloride (1.05 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[2]

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Benzyloxyphenylacetic acid.

-

Key Chemical Reactions

2-Benzyloxyphenylacetic acid undergoes reactions characteristic of carboxylic acids, providing pathways to a variety of derivatives.

Esterification

The carboxylic acid moiety can be readily converted to an ester via Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst.[3][4]

Figure 2: Fischer Esterification of 2-Benzyloxyphenylacetic Acid.

Mechanism Insight: The reaction proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.[3][4]

Conversion to Acid Chloride

The carboxylic acid can be converted to the more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][6][7][8] This transformation is a crucial step for the synthesis of amides and other acyl derivatives.

Figure 3: Formation of 2-Benzyloxyphenylacetyl Chloride.

Experimental Consideration: These reactions are typically performed in an inert solvent, such as dichloromethane (DCM) or toluene, and may require a catalytic amount of DMF when using oxalyl chloride.[7] The gaseous byproducts (SO₂, HCl, CO, CO₂) drive the reaction to completion.

Spectroscopic Profile

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylacetic acid moiety and the benzyl group, typically in the range of 6.8-7.5 ppm. A singlet corresponding to the methylene protons of the benzyl group (O-CH₂-Ph) would likely appear around 5.0 ppm. The methylene protons of the acetic acid group (Ar-CH₂-COOH) would be observed as a singlet around 3.6 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two aromatic rings, the two methylene carbons, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate in the downfield region, typically around 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

-

A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.

-

C-O stretching vibrations for the ether linkage and the carboxylic acid will appear in the fingerprint region (1000-1300 cm⁻¹).

-

Absorptions corresponding to C-H stretching of the aromatic rings and the methylene groups will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 242. Key fragmentation patterns for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the benzylic bond.[9] For 2-benzyloxyphenylacetic acid, a prominent fragment would be the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl ether.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of 2-Benzyloxyphenylacetic acid are limited in the public domain, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory and analgesic properties. Many NSAIDs are carboxylic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[10][11]

Derivatives of salicylic acid and other benzoic acids have been extensively studied for their anti-inflammatory effects.[12][13] The introduction of a benzyloxy group could modulate the compound's lipophilicity and its interaction with the active site of COX enzymes, potentially leading to altered potency and selectivity for COX-1 versus COX-2. Inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[14]

Further research, including in vitro enzyme inhibition assays and in vivo models of inflammation and pain, is necessary to fully elucidate the pharmacological profile of 2-Benzyloxyphenylacetic acid.[15]

Analytical Methodologies

The purity and concentration of 2-Benzyloxyphenylacetic acid can be determined using standard analytical techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of 2-Benzyloxyphenylacetic acid.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent such as acetonitrile or methanol.[16][17][18]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic rings (typically around 220-280 nm).

-

Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is necessary to increase its volatility and thermal stability.[19]

Derivatization: The most common derivatization method is silylation, which involves reacting the carboxylic acid with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.[20][21]

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector and Detector Temperature: Typically around 250-300 °C.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV.

Safety and Handling

2-Benzyloxyphenylacetic acid is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Benzyloxyphenylacetic acid is a compound with a well-defined set of fundamental properties that make it an accessible and versatile tool for chemical and pharmaceutical research. Its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The presence of both a carboxylic acid and a benzyl ether moiety allows for a wide range of chemical transformations, enabling the creation of diverse derivatives for screening and development. While its biological activity is not yet fully characterized, its structural features suggest a potential for anti-inflammatory and analgesic effects, warranting further investigation. The analytical methods outlined in this guide provide a solid foundation for the quality control and quantification of this compound in various research settings. As a readily available and synthetically versatile molecule, 2-Benzyloxyphenylacetic acid holds promise for future applications in the discovery of new therapeutic agents.

References

-

MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

Numerade. (n.d.). Write the stepwise mechanism for the following Fischer esterification reaction of benzoic acid and methanol. Show all electron flow using curved arrows, and provide all intermediate structures. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol a. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Benzyloxy-5-methoxyphenylacetic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Unknown. (n.d.).

-

Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

- Unknown. (n.d.).

-

Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

-

PubMed Central. (n.d.). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Retrieved from [Link]

- Unknown. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). Retrieved from [Link]

-

NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

- Unknown. (2020, July 14). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

-

PubMed. (1977, June). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. J Pharm Pharmacol, 29(6), 330-6. Retrieved from [Link]

-

Filo. (2025, April 1). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

-

SIELC. (n.d.). Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

- Unknown. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

- Unknown. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.

-

ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

-

YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). Retrieved from [Link]

-

PubMed. (n.d.). Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract. Retrieved from [Link]

-

Widya Mandala Surabaya Catholic University Repository. (2021, April 5). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Retrieved from [Link]

-

MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

-

MDPI. (2024, July 26). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. Retrieved from [Link]

-

PubMed. (2021, April 5). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Retrieved from [Link]

-

PubMed. (1994, October 18). Selective inhibition of cyclooxygenase 2. Retrieved from [Link]

-

CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Reactivity: substitution at carboxyl. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. Retrieved from [Link]

-

UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetic acid. Retrieved from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... Retrieved from [Link]

Sources

- 1. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 13. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective inhibition of cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijisrt.com [ijisrt.com]

- 16. Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. helixchrom.com [helixchrom.com]

- 18. cipac.org [cipac.org]

- 19. mdpi.com [mdpi.com]

- 20. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 21. gcms.cz [gcms.cz]

Spectroscopic Data for 2-Benzyloxyphenylacetic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Benzyloxyphenylacetic acid, a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

2-Benzyloxyphenylacetic acid (C₁₅H₁₄O₃, Molar Mass: 242.27 g/mol ) is a carboxylic acid derivative featuring a benzyl ether protecting group on the ortho position of a phenylacetic acid scaffold. Accurate characterization of its chemical structure is paramount for its application in synthetic chemistry and for ensuring the purity and identity of subsequent products. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the definitive identification of 2-Benzyloxyphenylacetic acid.

Molecular Structure

The structural formula of 2-Benzyloxyphenylacetic acid is presented below. Understanding the arrangement of atoms and functional groups is fundamental to interpreting the spectroscopic data that follows.

Caption: Molecular structure of 2-Benzyloxyphenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Benzyloxyphenylacetic acid.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Number of Scans: 16

-

Relaxation Delay: 1 s

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Decoupling: Proton decoupled

-

Number of Scans: 256

-

Relaxation Delay: 2 s

¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Predicted for Acid) |

| ~10-12 | Broad Singlet | 1H | -COOH |

| 7.20-7.45 | Multiplet | 9H | Aromatic protons (benzyl and phenyl rings) |

| ~5.1 | Singlet | 2H | -O-CH₂ -Ph |

| ~3.7 | Singlet | 2H | -CH₂ -COOH |

Interpretation:

-

The broad singlet expected in the downfield region (10-12 ppm) is characteristic of a carboxylic acid proton, which is often exchangeable with deuterium in D₂O.[2]

-

The complex multiplet between 7.20 and 7.45 ppm corresponds to the nine aromatic protons of the two phenyl rings.

-

The singlet at approximately 5.1 ppm is assigned to the two benzylic protons of the -OCH₂Ph group.

-

The singlet around 3.7 ppm is attributed to the two protons of the methylene group adjacent to the carboxylic acid.

¹³C NMR Data and Interpretation

Based on the structure and data from analogous compounds, the following ¹³C NMR chemical shifts are predicted for 2-Benzyloxyphenylacetic acid.

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | C =O (Carboxylic Acid) |

| ~156 | Aromatic C -O |

| ~137 | Quaternary Aromatic C (Benzyl) |

| ~127-130 | Aromatic C H |

| ~125 | Quaternary Aromatic C (Phenylacetic) |

| ~121 | Aromatic C H |

| ~112 | Aromatic C H |

| ~70 | -O-C H₂-Ph |

| ~36 | -C H₂-COOH |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically between 175 and 185 ppm.[3]

-

The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the oxygen appearing at a lower field.

-

The benzylic carbon (-OCH₂) is anticipated around 70 ppm.

-

The methylene carbon adjacent to the carbonyl group (-CH₂COOH) is expected at approximately 36 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Solid Film):

-

Dissolve a small amount (a few milligrams) of 2-Benzyloxyphenylacetic acid in a volatile solvent like methylene chloride.

-

Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.

Instrument Parameters:

-

Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

IR Data and Interpretation

The following table summarizes the expected characteristic IR absorption bands for 2-Benzyloxyphenylacetic acid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1490, ~1450 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (Ether and Carboxylic Acid) |

| ~750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Interpretation:

-

A very broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4]

-

The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

Absorptions in the 1450-1600 cm⁻¹ range confirm the presence of aromatic rings.

-

A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibrations of both the ether linkage and the carboxylic acid.

-

The out-of-plane C-H bending vibration around 750 cm⁻¹ suggests an ortho-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

Instrument Parameters:

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

MS Data and Interpretation

The molecular weight of 2-Benzyloxyphenylacetic acid is 242.27 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 242.

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 2-Benzyloxyphenylacetic acid in EI-MS.

Interpretation:

-

Molecular Ion (m/z 242): The presence of a peak at m/z 242 would confirm the molecular weight of the compound.

-

Base Peak (m/z 91): A very common and often the most intense peak (base peak) in the mass spectra of benzyl-containing compounds is at m/z 91. This corresponds to the stable tropylium cation ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond.

-

Fragment at m/z 151: Loss of the benzyl radical (C₇H₇•) from the molecular ion would result in a fragment at m/z 151 ([C₈H₇O₃]⁺).

-

Fragment at m/z 197: Loss of the carboxyl group (-COOH) from the molecular ion would lead to a fragment at m/z 197.

-

Other Fragments: Further fragmentation of the primary ions can lead to other characteristic peaks, such as the loss of CO from the benzoyl cation (m/z 105 to m/z 77).

Conclusion

The combined application of NMR, IR, and MS provides a robust and detailed characterization of 2-Benzyloxyphenylacetic acid. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, while IR spectroscopy confirms the presence of key functional groups, namely the carboxylic acid and the benzyl ether. Mass spectrometry corroborates the molecular weight and provides valuable structural information through its characteristic fragmentation pattern, with the tropylium ion at m/z 91 being a particularly strong indicator of the benzyl moiety. This comprehensive spectroscopic analysis serves as a reliable method for the structural verification and quality control of 2-Benzyloxyphenylacetic acid in research and development settings.

References

-

SpectraBase. (n.d.). 2-Benzyloxy-5-methoxyphenylacetic acid. John Wiley & Sons, Inc. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (n.d.). crchim-128-suppl.pdf. Retrieved from [Link]

-

The Synthesis and Biological Evaluation of the Indole Fragment against Glioblastoma. (n.d.). Lancashire Online Knowledge. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). US6071970A - Compounds active at a novel site on receptor-operated calcium channels useful for treatment of neurological disorders and diseases.

-

Supporting Information. (n.d.). Retrieved from [Link]

-

mechanical, chemical pulping and their combina. (n.d.). Retrieved from [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives. Retrieved from [Link]

-

Ramidus Store. (n.d.). RAM3481... 2-Benzyloxy-phenylacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). JP2004002437A - Compound active at new position on receptor-operated calcium channel useful for treating neuropraxia and neuropathy.

-

ResearchGate. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzeneacetic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

SEC.gov. (2007). EX-10.22. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [Link]

Sources

- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 2. 2-Phenoxy-2-phenylacetic acid | C14H12O3 | CID 18384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BENZYLOXYPHENYLACETIC ACID suppliers & manufacturers in China [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Benzyloxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxyphenylacetic acid is a valuable organic compound that serves as a key building block in the synthesis of various molecules of pharmaceutical and materials science interest. Its structure, which combines a phenylacetic acid moiety with a benzyl ether group at the ortho position, imparts specific chemical properties that make it a versatile intermediate. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and characterization, aimed at professionals in research and development. Understanding the nuances of this molecule is crucial for its effective application in the design and synthesis of novel compounds. Phenylacetic acid and its derivatives are recognized for their roles as plant auxins and their antimicrobial properties, highlighting the diverse biological relevance of this class of molecules.[1][2]

Chemical Structure and Properties

2-Benzyloxyphenylacetic acid, with the chemical formula C₁₅H₁₄O₃, consists of a phenylacetic acid core where one of the ortho hydrogens of the phenyl ring is substituted with a benzyloxy group (-OCH₂C₆H₅).[3] This substitution significantly influences the molecule's electronic and steric properties.

Key Structural Features:

-

Phenylacetic Acid Core: This provides the acidic functionality and a reactive methylene group (the α-carbon).

-

Benzyloxy Group: The bulky benzyl ether at the ortho position introduces steric hindrance around the acetic acid side chain and influences the molecule's conformation. The ether linkage is generally stable but can be cleaved under specific conditions.

A summary of the key chemical and physical properties of 2-benzyloxyphenylacetic acid is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(Benzyloxy)phenylacetic acid | |

| CAS Number | 22047-88-7 | [4] |

| Molecular Formula | C₁₅H₁₄O₃ | [3] |

| Molecular Weight | 242.27 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 96-99 °C | |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. |

Stereochemistry of 2-Benzyloxyphenylacetic Acid

A critical aspect to consider in the study of any molecule for pharmaceutical applications is its stereochemistry. In the case of 2-benzyloxyphenylacetic acid, the α-carbon of the acetic acid side chain is bonded to two hydrogen atoms, a carboxyl group, and the 2-benzyloxyphenyl moiety.

Since the α-carbon is not bonded to four different substituents, it is not a chiral center . Therefore, 2-benzyloxyphenylacetic acid is an achiral molecule and does not exhibit enantiomerism.

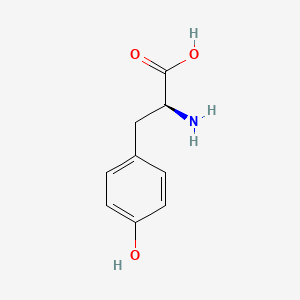

However, it is important to note that derivatives of 2-benzyloxyphenylacetic acid can be made chiral by substitution at the α-carbon. The synthesis of such chiral derivatives is of significant interest in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. The separation of enantiomers of phenylacetic acid derivatives is often achieved using techniques like chiral high-performance liquid chromatography (HPLC).[5][6]

Synthesis of 2-Benzyloxyphenylacetic Acid

The synthesis of 2-benzyloxyphenylacetic acid is typically achieved through a two-step process starting from 2-chlorophenylacetic acid. The first step involves the conversion of 2-chlorophenylacetic acid to 2-hydroxyphenylacetic acid, which is then followed by a Williamson ether synthesis to introduce the benzyl group.

Step 1: Synthesis of 2-Hydroxyphenylacetic Acid

The synthesis of the key intermediate, 2-hydroxyphenylacetic acid, can be accomplished via a copper-catalyzed nucleophilic aromatic substitution of 2-chlorophenylacetic acid.[7][8]

Reaction Scheme:

Caption: Synthesis of 2-Hydroxyphenylacetic acid from 2-Chlorophenylacetic acid.

Detailed Experimental Protocol: [1][8][9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, suspend crushed sodium hydroxide pellets (4.8 g, 0.12 mol) in a high-boiling inert hydrocarbon solvent such as SOLVESSO 200 (30 g).

-

Addition of Starting Material: Add 2-chlorophenylacetic acid (3.4 g, 0.02 mol) to the suspension and stir the mixture for 30 minutes at room temperature.

-

Addition of Catalyst: Add cupric sulfate pentahydrate (0.2 g, 0.0008 mol) to the reaction mixture.

-

Reaction: Heat the mixture to 190-196°C and maintain this temperature with stirring for approximately 4 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC) to confirm the consumption of the starting material.

-

Workup and Isolation:

-

Cool the reaction mass to 20°C.

-

Add water (50 g) and transfer the mixture to a separatory funnel with an additional 50 g of water.

-

Filter the mixture to remove any insoluble material.

-

Separate the aqueous phase and acidify it to a pH of approximately 4 with 36% hydrochloric acid.

-

Extract the product into ethyl acetate (2 x 90 g).

-

Combine the organic extracts and remove the solvent by distillation to isolate 2-hydroxyphenylacetic acid as a solid. The reported yield for this procedure is approximately 86%.[8]

-

Step 2: Synthesis of 2-Benzyloxyphenylacetic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[10][11][12][13] In this step, the hydroxyl group of 2-hydroxyphenylacetic acid is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.

Reaction Scheme:

Caption: Williamson Ether Synthesis of 2-Benzyloxyphenylacetic acid.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyphenylacetic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Addition of Alkyl Halide: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and stir for several hours until the reaction is complete, as monitored by TLC.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-benzyloxyphenylacetic acid.

-

Characterization of 2-Benzyloxyphenylacetic Acid

The structure and purity of synthesized 2-benzyloxyphenylacetic acid are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The expected chemical shifts for 2-benzyloxyphenylacetic acid are based on the analysis of its constituent functional groups.[14]

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals for the nine aromatic protons (four on the phenylacetic acid ring and five on the benzyl group) are expected in the range of δ 6.8-7.5 ppm.

-

Methylene Protons (-OCH₂-): A singlet corresponding to the two protons of the benzylic ether methylene group should appear around δ 5.1 ppm.

-

Methylene Protons (-CH₂COOH): A singlet for the two protons of the acetic acid methylene group is expected around δ 3.6 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton will be observed far downfield, typically above δ 10 ppm, and its position can be concentration-dependent. This peak will disappear upon shaking with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will have a chemical shift in the range of δ 170-180 ppm.

-

Aromatic Carbons: The twelve aromatic carbons will show signals between δ 110-160 ppm. The carbon attached to the ether oxygen will be the most downfield among the phenylacetic acid ring carbons.

-

Methylene Carbon (-OCH₂-): The benzylic ether methylene carbon is expected around δ 70 ppm.

-

Methylene Carbon (-CH₂COOH): The acetic acid methylene carbon should appear around δ 40 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[15][16][17]

Characteristic IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Carboxylic Acid): The C-O stretching vibrations for the ether and carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[18][19][20][21][22]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 242.

-

Loss of Carboxyl Group: Fragmentation involving the loss of the -COOH group (45 Da) would result in a fragment at m/z = 197.

-

Loss of Benzyl Group: Cleavage of the benzyl group (-CH₂C₆H₅, 91 Da) would lead to a fragment at m/z = 151.

-

Tropylium Cation: The presence of a benzyl group often leads to the formation of the stable tropylium cation at m/z = 91, which is frequently the base peak in the spectrum.

Applications in Research and Development

2-Benzyloxyphenylacetic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[23][24] Its structural features allow for further functionalization to create a diverse range of compounds for biological screening. For instance, derivatives of phenylacetic acid have been investigated for their potential as anti-inflammatory agents. The related 2-(phenylamino)phenylacetic acid derivatives are also of significant interest in medicinal chemistry.[25]

Conclusion

2-Benzyloxyphenylacetic acid is an achiral molecule with a well-defined chemical structure that makes it a useful synthetic intermediate. Its synthesis can be reliably achieved through a two-step process involving the formation of 2-hydroxyphenylacetic acid followed by a Williamson ether synthesis. The identity and purity of the final product can be unequivocally confirmed by a combination of NMR, IR, and mass spectrometry. A thorough understanding of the chemical properties and reactivity of 2-benzyloxyphenylacetic acid is essential for its successful application in the development of novel pharmaceuticals and other advanced materials.

References

- BenchChem. (2025). A comparative study of different synthesis routes for 2-Hydroxyphenylacetic acid.

- BenchChem. (2025). Synthesis routes of 2-Hydroxyphenylacetic acid.

- Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 235-246.

- Supporting Information for a relevant research article providing details on NMR and MS d

- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- Jakubke, H.-D. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- PrepChem. (n.d.). Synthesis of benzyl 2-(3-bromopropoxy)phenyl-acetate.

- Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. In Chemistry LibreTexts.

- SpectraBase. (n.d.). 2-Benzyloxy-5-methoxyphenylacetic acid - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Conversion of phenylacetonitrile to phenylacetic acid and....

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- BenchChem. (2025). Technical Support Center: (R)-2-acetoxy-2-phenylacetic acid Production.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- U.S. Patent No. 5,221,772. (1993).

- LibreTexts. (2023).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209).

- Dudek, M., et al. (2004). Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. Chirality, 16(9), 652-60.

- BenchChem. (2025). Application Notes and Protocols: The Use of 2-Hydroxyphenylacetic Acid in the Synthesis of Active Compounds.

- Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid.

- ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube.

- University of North Texas. (n.d.).

- National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

- ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].

- Universidad de Guanajuato. (n.d.).

- University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry.

- LookChem. (n.d.). 2-Benzyloxyphenylacetic acid.

- Russian Patent No. RU2172309C2. (2001). Method of preparing 2-(phenylamino)

- Chinese Patent No. CN109574825B. (2020). A kind of synthetic method of phenylacetic acid.

- MDPI. (2020). Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents.

- Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167.

- National Institute of Standards and Technology. (n.d.). Benzeneacetic acid. In NIST Chemistry WebBook.

- Fisher Scientific. (n.d.). 2-Benzyloxyphenylacetic acid, 98+%.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Benzoylbenzoic Acid Derivatives in Pharmaceutical Research.

- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyphenylacetic Acid in Pharmaceutical Research.

- SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Chemicals in Modern Pharmaceutical Synthesis.

- Lepodise, L. M. (2020). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Heliyon, 6(11), e05577.

- ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.

- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

Sources

- 1. Synthesis routes of 2-Hydroxyphenylacetic acid [benchchem.com]

- 2. KR101073742B1 - Isolation of α- (phenoxy) phenylacetic Acid Derivatives - Google Patents [patents.google.com]

- 3. Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base | MDPI [mdpi.com]

- 4. 2-Benzyloxyphenylacetic acid|lookchem [lookchem.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. rsc.org [rsc.org]

- 15. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. whitman.edu [whitman.edu]

- 21. ugto.mx [ugto.mx]

- 22. uab.edu [uab.edu]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Benzyloxyphenylacetic Acid: Synthesis, Physicochemical Properties, and Inferred Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Benzyloxyphenylacetic acid is a derivative of phenylacetic acid, a compound class of significant interest in medicinal chemistry. While direct and extensive research on the specific biological activities of 2-Benzyloxyphenylacetic acid is limited, its structural motifs—a phenylacetic acid core and a benzyloxy substituent—are present in numerous compounds with well-documented pharmacological properties. This technical guide provides a comprehensive overview of 2-Benzyloxyphenylacetic acid, including its synthesis and physicochemical properties. Furthermore, based on a thorough review of structurally related molecules, this guide explores the compound's inferred biological activities, with a primary focus on its potential as an anti-inflammatory and antimicrobial agent. Detailed, field-proven experimental protocols are provided to enable researchers to investigate these potential activities. This document is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of 2-Benzyloxyphenylacetic acid.

Introduction: Chemical Identity and Synthesis

2-Benzyloxyphenylacetic acid, also known as 2-(benzyloxy)phenylacetic acid, is an organic compound with the molecular formula C₁₅H₁₄O₃. Its structure features a phenylacetic acid backbone with a benzyloxy group substituted at the ortho position of the phenyl ring.

Physicochemical Properties of 2-Benzyloxyphenylacetic Acid

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Appearance | White to tan solid, powder, or crystals |

| Melting Point | 96-98°C |

| Boiling Point | 406.9 °C at 760 mmHg |

| LogP | 2.89 |

Data sourced from publicly available chemical databases.

Synthesis of 2-Benzyloxyphenylacetic Acid

The synthesis of 2-Benzyloxyphenylacetic acid can be achieved through several established synthetic routes for phenylacetic acid derivatives. A common and reliable method involves the hydrolysis of the corresponding benzyl cyanide.[1]

Experimental Protocol: Synthesis via Hydrolysis of 2-(Benzyloxy)benzyl Cyanide

This protocol is adapted from standard procedures for the synthesis of phenylacetic acids.[1][2]

Materials:

-

2-(Benzyloxy)benzyl cyanide

-

Sulfuric acid (concentrated)

-

Water

-

Ice

-

Sodium hydroxide (for optional basic hydrolysis)

-

Hydrochloric acid (for acidification in basic hydrolysis)

-

Appropriate organic solvent for recrystallization (e.g., toluene/hexanes)

Procedure (Acid-Catalyzed Hydrolysis):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(benzyloxy)benzyl cyanide (1.0 equivalent) with a mixture of water and concentrated sulfuric acid (e.g., a 1:1 or 2:1 v/v mixture).

-

Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring for 3-4 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The 2-Benzyloxyphenylacetic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system to yield pure 2-Benzyloxyphenylacetic acid.[1]

Caption: Generalized workflow for the synthesis of 2-Benzyloxyphenylacetic acid.

Inferred Biological Activities

Due to the scarcity of direct biological data for 2-Benzyloxyphenylacetic acid, its potential activities are inferred from the well-documented pharmacology of its structural analogs: phenylacetic acid derivatives and compounds containing a benzyloxy moiety.

Potential Anti-inflammatory Activity

The phenylacetic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac.[3] These compounds typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4] Furthermore, compounds containing a benzyloxy group have also demonstrated anti-inflammatory properties. For instance, benzyl salicylate has been shown to inhibit the production of nitric oxide and the expression of iNOS and COX-2 in macrophages.[5]

Therefore, it is hypothesized that 2-Benzyloxyphenylacetic acid may possess anti-inflammatory activity, potentially through the inhibition of key inflammatory mediators.

Key Potential Mechanisms of Anti-inflammatory Action:

-

Inhibition of Cyclooxygenase (COX) Enzymes: By inhibiting COX-1 and/or COX-2, the compound could reduce the production of prostaglandins, which are central mediators of inflammation, pain, and fever.

-

Inhibition of Lipoxygenase (LOX) Enzymes: Inhibition of LOX enzymes would decrease the production of leukotrienes, another class of inflammatory mediators.

-

Reduction of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

-

Modulation of Pro-inflammatory Cytokine Release: The compound may suppress the release of cytokines such as TNF-α, IL-1β, and IL-6.

Caption: Putative inhibition of the arachidonic acid cascade by 2-Benzyloxyphenylacetic acid.

Potential Antimicrobial Activity

Phenylacetic acid itself has been identified as a natural antimicrobial compound produced by various microorganisms.[6][7] It exhibits activity against a range of bacteria and fungi. The proposed mechanisms of action include disruption of cell membrane integrity, inhibition of protein synthesis, and interference with cellular metabolism.[8] Phenolic acids, a broader class to which 2-Benzyloxyphenylacetic acid belongs, are known for their antimicrobial properties.[9]

Given this evidence, 2-Benzyloxyphenylacetic acid is a candidate for investigation as an antimicrobial agent.

Potential Antimicrobial Mechanisms:

-

Disruption of Cell Membrane: Alteration of membrane permeability and integrity, leading to leakage of intracellular components.

-

Inhibition of Essential Enzymes: Interference with key metabolic pathways necessary for microbial survival.

-

Inhibition of Nucleic Acid and Protein Synthesis: Disruption of fundamental cellular processes.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the systematic evaluation of the potential anti-inflammatory and antimicrobial activities of 2-Benzyloxyphenylacetic acid.

In Vitro Anti-inflammatory Assays

3.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 inhibitor screening kits (e.g., from Cayman Chemical or Abcam)[10][11]

-

2-Benzyloxyphenylacetic acid

-

Positive controls (e.g., indomethacin for non-selective inhibition, celecoxib for COX-2 selective inhibition)

-

Microplate reader

Procedure:

-

Reconstitute all kit components as per the manufacturer's instructions.

-

Prepare a series of dilutions of 2-Benzyloxyphenylacetic acid and the positive controls in the appropriate assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

-

Add the test compound dilutions or controls to the designated wells.

-

Incubate the plate at the recommended temperature for the specified time to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

3.1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme involved in leukotriene synthesis.

Materials:

-

5-LOX inhibitor screening kit (e.g., from Cayman Chemical)

-

2-Benzyloxyphenylacetic acid

-

Positive control (e.g., zileuton or nordihydroguaiaretic acid)

-

Spectrophotometer

Procedure:

-

Follow the kit manufacturer's protocol for the preparation of reagents.

-

In a suitable reaction vessel (e.g., cuvette or 96-well plate), add the assay buffer and the 5-LOX enzyme.

-

Add the desired concentrations of 2-Benzyloxyphenylacetic acid or the positive control.

-

Incubate for a short period to allow for inhibitor interaction.

-

Initiate the reaction by adding the substrate (e.g., linoleic acid or arachidonic acid).

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy product.

-

Calculate the percentage of inhibition and the IC₅₀ value.

3.1.3. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay quantifies the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) and supplements

-

Lipopolysaccharide (LPS)

-

2-Benzyloxyphenylacetic acid

-

Griess reagent

-

Sodium nitrite standard

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 2-Benzyloxyphenylacetic acid for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with the Griess reagent according to the reagent's protocol.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.

3.1.4. Pro-inflammatory Cytokine Release Assay

This assay measures the effect of the compound on the release of pro-inflammatory cytokines from immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line

-

Stimulant (e.g., LPS or phytohemagglutinin)

-

2-Benzyloxyphenylacetic acid

-

ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Microplate reader

Procedure:

-

Isolate and culture PBMCs or seed the immune cell line in a 96-well plate.

-

Pre-treat the cells with different concentrations of 2-Benzyloxyphenylacetic acid.

-

Add the stimulant to induce cytokine release.

-

Incubate for the appropriate duration (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-